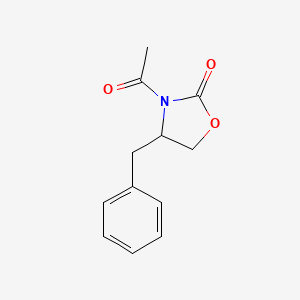
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the benzyl group and the oxazolidinone ring structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone typically involves the reaction of (4R)-benzyl-2-oxazolidinone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the acetylation of the nitrogen atom in the oxazolidinone ring, resulting in the formation of the N-acetyl derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-4-benzyl-2-oxazolidinone-3-one.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: N-acetyl-4-benzyl-2-oxazolidinone-3-one
Reduction Products: Saturated oxazolidinone derivatives
Substitution Products: Various substituted oxazolidinones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone involves its interaction with various molecular targets. The compound can act as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating asymmetric transformations. The oxazolidinone ring structure allows for specific interactions with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(N-Acetyl)-(4S)-benzyl-2-oxazolidinone: The enantiomer of the compound with similar chemical properties but different stereochemistry.
(N-Acetyl)-2-oxazolidinone: Lacks the benzyl group, resulting in different reactivity and applications.
(N-Benzyl)-2-oxazolidinone: Lacks the acetyl group, affecting its chemical behavior and utility.
Uniqueness
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is unique due to its specific stereochemistry and the presence of both the acetyl and benzyl groups. These features contribute to its effectiveness as a chiral auxiliary and its versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-acetyl-4-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI-Schlüssel |
YMVGXIZVSPMNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


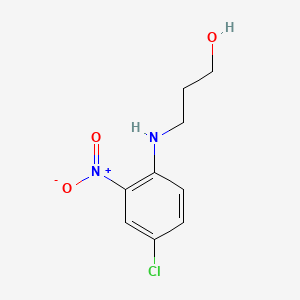
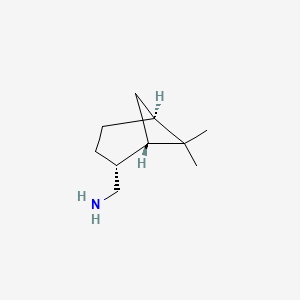
![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
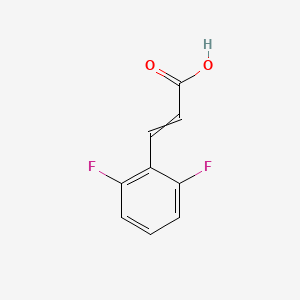

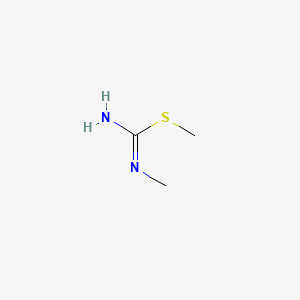
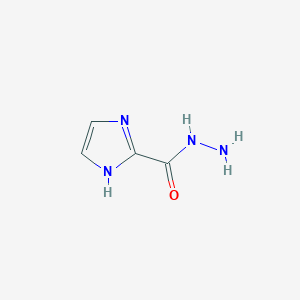
![3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B8811113.png)
![2-{[2-(Morpholin-4-yl)ethyl]amino}ethan-1-ol](/img/structure/B8811125.png)

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B8811136.png)
![5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8811140.png)


